molecular formula C42H70I2O35 B13810258 beta-Cyclodextrin iodine

beta-Cyclodextrin iodine

Cat. No.: B13810258
M. Wt: 1388.8 g/mol
InChI Key: DRVHPDLAZWMBAU-ZQOBQRRWSA-N
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Description

Beta-Cyclodextrin iodine is a complex formed by the inclusion of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a truncated cone-shaped structure. This unique structure allows beta-Cyclodextrin to encapsulate various guest molecules, including iodine, making it useful in various applications such as drug delivery, catalysis, and environmental remediation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of beta-Cyclodextrin iodine typically involves the formation of an inclusion complex through a simple saturated water solution route. In this method, beta-Cyclodextrin is dissolved in water, and iodine is added to the solution. The mixture is stirred at room temperature for several hours to allow the iodine molecules to be encapsulated within the beta-Cyclodextrin cavity. The resulting complex is then isolated by filtration and dried .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-Cyclodextrin and iodine are mixed in water under controlled conditions. The reaction parameters, such as temperature, stirring speed, and reaction time, are optimized to ensure maximum encapsulation efficiency. The final product is then purified and dried for further use .

Chemical Reactions Analysis

Types of Reactions

Beta-Cyclodextrin iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. The inclusion complex can participate in redox reactions where iodine acts as an oxidizing agent. Additionally, the complex can undergo substitution reactions where the iodine molecules are replaced by other guest molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under mild conditions to preserve the integrity of the beta-Cyclodextrin structure .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include iodide ions and oxidized beta-Cyclodextrin. In substitution reactions, the products may include new inclusion complexes with different guest molecules .

Mechanism of Action

The mechanism of action of beta-Cyclodextrin iodine involves the encapsulation of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The hydrophobic cavity of beta-Cyclodextrin interacts with the iodine molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions facilitate the formation of a stable inclusion complex that can participate in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal cavity size, which allows it to encapsulate a wide range of guest molecules, including iodine. This versatility makes it suitable for various applications in chemistry, biology, medicine, and industry. Additionally, the non-toxic and biodegradable nature of beta-Cyclodextrin enhances its appeal for use in environmentally friendly applications .

Properties

Molecular Formula

C42H70I2O35

Molecular Weight

1388.8 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine

InChI

InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

DRVHPDLAZWMBAU-ZQOBQRRWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II

Origin of Product

United States

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